Lanreotide acetate

Description

Properties

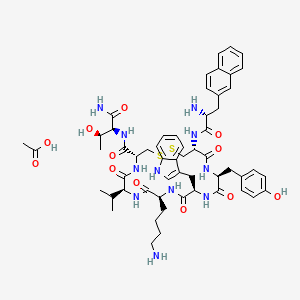

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXPIBGCLCPUHE-UISHROKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H73N11O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1156.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127984-74-1 | |

| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of Lanreotide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanreotide acetate, a synthetic somatostatin analog, exerts its potent anti-secretory and anti-proliferative effects through high-affinity binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5. This interaction triggers a cascade of intracellular signaling events, fundamentally altering cellular physiology. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, detailing its receptor binding profile, the intricacies of its signal transduction pathways, and its ultimate impact on cellular functions. The information presented herein is supported by a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development in this domain.

Receptor Binding Affinity and Selectivity

This compound's therapeutic efficacy is rooted in its specific binding to somatostatin receptors, a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5.[1] In vitro binding assays have consistently demonstrated that lanreotide exhibits a high affinity for SSTR2 and a moderate to high affinity for SSTR5.[2][3][4] Its affinity for SSTR3 is lower, and it has weak or no significant affinity for SSTR1 and SSTR4.[2] This selective binding profile is crucial to its mechanism of action, as SSTR2 and SSTR5 are the primary mediators of the anti-secretory and anti-proliferative effects of somatostatin.

| Receptor Subtype | Binding Affinity (IC50, nmol/L) | Reference |

| SSTR1 | >1000 | |

| SSTR2 | 0.8 | |

| SSTR3 | Low Affinity | |

| SSTR4 | >1000 | |

| SSTR5 | 5.2 |

Caption: Binding affinities of lanreotide for human somatostatin receptor subtypes.

Signal Transduction Pathways

Upon binding to SSTR2 and SSTR5, this compound initiates a series of intracellular signaling events, primarily mediated by the Gi alpha subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP affects downstream effectors such as protein kinase A (PKA), leading to the modulation of various cellular functions.

Beyond the inhibition of the cAMP pathway, lanreotide's activation of SSTRs can also lead to the stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1, and influence ion channel activity, particularly voltage-gated Ca2+ channels.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The canonical signaling pathway activated by lanreotide involves the Gi-protein-mediated inhibition of adenylyl cyclase. This enzymatic inhibition leads to a significant reduction in the intracellular concentration of the second messenger cAMP. This reduction in cAMP has widespread consequences, including the decreased activation of PKA and, subsequently, the reduced phosphorylation of target proteins involved in hormone secretion and cell proliferation.

Caption: Lanreotide-mediated inhibition of the adenylyl cyclase pathway.

Modulation of Ion Channel Activity

Lanreotide has been shown to modulate the activity of voltage-sensitive calcium channels. By inhibiting these channels, lanreotide reduces the influx of calcium ions into the cell. Since calcium is a critical second messenger for exocytosis, this reduction in intracellular calcium concentration directly contributes to the inhibition of hormone secretion from neuroendocrine cells.

Activation of Phosphotyrosine Phosphatases (PTPs)

The anti-proliferative effects of lanreotide are also mediated through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1. Activation of these phosphatases leads to the dephosphorylation of key signaling molecules involved in cell growth and proliferation pathways, ultimately leading to cell cycle arrest and the induction of apoptosis.

Caption: Lanreotide-mediated activation of phosphotyrosine phosphatases.

Cellular Effects

The culmination of these signaling events is the profound in vitro effects of lanreotide on hormone secretion and cell proliferation.

Inhibition of Hormone Secretion

In primary cultures of human GH-secreting pituitary adenoma cells, lanreotide has been shown to significantly inhibit the secretion of growth hormone. This effect is a direct consequence of the reduction in cAMP and intracellular calcium levels, both of which are essential for the exocytosis of hormone-containing granules.

Anti-proliferative and Pro-apoptotic Effects

Lanreotide demonstrates significant anti-proliferative effects in various cancer cell lines, including those derived from neuroendocrine tumors. This is achieved through the induction of cell cycle arrest and the promotion of apoptosis. Studies have shown that lanreotide treatment can lead to an increase in the proportion of apoptotic cells.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of lanreotide to specific somatostatin receptor subtypes.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. The cells are homogenized in a cold buffer, and the cell membranes are isolated by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.

-

Competitive Binding Assay: A constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the lanreotide concentration. The IC50 value, which is the concentration of lanreotide that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

cAMP Measurement Assay

This assay quantifies the ability of lanreotide to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Detailed Methodology:

-

Cell Culture and Treatment: Cells expressing the target SSTRs are seeded in 96-well plates and cultured overnight. The cells are then pre-incubated with various concentrations of this compound for a specified time.

-

Stimulation: The cells are stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA or HTRF). The signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: The cAMP levels in lanreotide-treated cells are compared to those in control cells (treated with forskolin alone) to determine the dose-dependent inhibitory effect of lanreotide.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of lanreotide on cell viability and proliferation.

Detailed Methodology:

-

Cell Seeding: Tumor cells (e.g., BON-1 or NCI-H727) are seeded into 96-well plates at a density of 15 x 10^3 cells/well and allowed to adhere for 24 hours.

-

Treatment: The cells are treated with increasing concentrations of lanreotide (e.g., 0.195 to 100 µM) for various time points (e.g., 6, 16, and 24 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells.

Conclusion

The in vitro mechanism of action of this compound is a well-defined process initiated by its selective binding to SSTR2 and SSTR5. This binding event triggers a cascade of inhibitory signaling pathways, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels and phosphotyrosine phosphatases. These molecular events translate into potent anti-secretory and anti-proliferative effects, forming the basis of its therapeutic utility in acromegaly and neuroendocrine tumors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of somatostatin analogs, paving the way for the development of next-generation therapies with enhanced efficacy and specificity.

References

- 1. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aiom.it [aiom.it]

- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

Lanreotide acetate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Lanreotide Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for this compound, a synthetic octapeptide analog of somatostatin. The document details the prevalent solid-phase and solution-phase synthesis strategies, outlines purification protocols, and discusses common impurities. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a crucial therapeutic agent for the management of acromegaly and neuroendocrine tumors.[1] Its chemical structure is [cyclo S-S]-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, acetate salt.[2] The synthesis and purification of this complex cyclic peptide require stringent control over chemical processes to ensure high purity and yield, while minimizing process-related impurities.

Synthesis of Lanreotide

The synthesis of lanreotide can be broadly categorized into two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. A combination of both, known as a hybrid approach, is also employed.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for lanreotide synthesis, offering advantages in terms of process simplification and automation.[3] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

-

Resin Selection and Swelling : The synthesis begins with a suitable resin, such as Rink Amide AM, Rink Amide MBHA, or Sieber resin, which is swelled in a solvent like dichloromethane (DCM).[3][4]

-

Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a base, typically a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling : The C-terminal amino acid, Fmoc-Thr(OtBu)-OH, is coupled to the deprotected resin. Subsequent protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-D-2-Nal-OH) are sequentially coupled. Each coupling step is facilitated by a coupling agent.

-

Cleavage from Resin : Once the linear octapeptide is assembled, it is cleaved from the solid support. A common cleavage cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA), water, 1,2-ethanedithiol (EDT), thioanisole, and phenol.

-

Cyclization (Disulfide Bond Formation) : The linear peptide undergoes intramolecular cyclization to form the disulfide bond between the two cysteine residues. This can be achieved either on-resin before cleavage or in the solution phase after cleavage. Common oxidizing agents include iodine and hydrogen peroxide.

A representative SPPS protocol for lanreotide is as follows:

-

Resin Preparation : Swell Rink Amide AM resin (0.67 mmol/g loading capacity) in DCM.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 6 minutes, followed by thorough washing with DMF.

-

Amino Acid Coupling Cycle :

-

Couple the first Fmoc-protected amino acid to the resin.

-

Repeat the Fmoc deprotection step.

-

Couple the subsequent Fmoc-protected amino acids sequentially using a coupling agent like HBTU.

-

-

On-Resin Cyclization : Treat the resin-bound linear peptide with an iodine-persulfate (I₂-S₂O₈²⁻) system in a DMF:water (9:1) mixture for 15 minutes to form the disulfide bond.

-

Cleavage and Deprotection : Treat the peptidyl-resin with Reagent K (82.5% TFA, 5% H₂O, 2.5% EDT, 5% Thioanisole, and 5% phenol) for 3 hours at room temperature.

-

Precipitation : Filter the resin and precipitate the crude peptide with chilled diethyl ether.

Solution-Phase Peptide Synthesis

Solution-phase synthesis, particularly the "4+4" fragment condensation approach, offers an alternative strategy that can be more economical for large-scale production. This method involves the synthesis of two tetrapeptide fragments, which are then coupled in solution.

-

Fragment Synthesis : Two protected tetrapeptide fragments are synthesized independently:

-

Fragment A: H-Lys(Boc)-Val-Cys(Trt)-Thr-NH₂

-

Fragment B: Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH

-

-

Fragment Coupling : The two fragments are coupled in an organic solvent using a coupling agent and a base to form the protected octapeptide.

-

Deprotection : All protecting groups are removed from the octapeptide, typically using a strong acid like TFA in the presence of scavengers.

-

Oxidation (Cyclization) : The deprotected linear peptide is oxidized to form the disulfide bond, yielding crude lanreotide.

-

Acetate Salt Formation : The crude lanreotide is treated with acetic acid to form this compound.

A representative protocol for the 4+4 solution-phase synthesis is as follows:

-

Fragment A Synthesis : Synthesize H-Lys(Boc)-Val-Cys(Trt)-Thr-NH₂ through sequential coupling of the constituent amino acids in solution.

-

Fragment B Synthesis : Synthesize Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH through a similar solution-phase approach.

-

Coupling of Fragments : React Fragment A and Fragment B in an organic solvent in the presence of a coupling agent (e.g., EDAC.HCl/HOBT) and a base (e.g., NMM) to yield the protected octapeptide.

-

Deprotection : Treat the protected octapeptide with a mixture of TFA, dithiothreitol (DTT), triethylsilane (TES), and anisole in DCM.

-

Oxidation and Salt Formation : After concentrating the reaction mass, treat the residue with aqueous acetic acid and iodine in methanol to effect cyclization and form the acetate salt. Quench the reaction with L-ascorbic acid.

Hybrid Solid- and Liquid-Phase Synthesis

A hybrid approach combines the advantages of both SPPS and solution-phase synthesis. For instance, a dipeptide fragment can be synthesized in the liquid phase and then coupled with a hexapeptide assembled on a solid support.

Purification of this compound

The crude this compound obtained from synthesis contains various impurities and requires purification to meet pharmaceutical standards. The primary method for purification is preparative high-performance liquid chromatography (HPLC).

Preparative HPLC

Reverse-phase HPLC is the standard technique for purifying this compound.

| Parameter | Description | Reference |

| Stationary Phase | Reverse-phase C18 or C4-HG packing | |

| Mobile Phase A | 0.05% to 0.1% Trifluoroacetic acid (TFA) in water | |

| Mobile Phase B | Acetonitrile | |

| Elution | Gradient elution | |

| Detection | UV at 214 nm |

-

Sample Preparation : Dissolve the crude this compound in a suitable solvent, such as a water/acetonitrile mixture.

-

Chromatography : Load the sample onto a preparative reverse-phase C18 column.

-

Elution : Elute the column with a gradient of mobile phase B (acetonitrile) in mobile phase A (aqueous TFA).

-

Fraction Collection : Collect the fractions containing the pure this compound.

-

Lyophilization : Combine the pure fractions and lyophilize to obtain the final product as a white powder.

Crystallization

Crystallization can also be employed as a purification step, sometimes in conjunction with HPLC.

Impurities in this compound

During synthesis and storage, several impurities can form. These must be identified and controlled to ensure the safety and efficacy of the drug product.

Common Impurities

| Impurity Type | Description | Reference |

| Epimers | Racemization of amino acids during synthesis can lead to diastereomeric impurities. | |

| Dimers | Intermolecular disulfide bond formation can result in parallel and anti-parallel dimers. | |

| Oxidation Products | Oxidation of the disulfide bond can lead to sulfoxide and disulfone impurities. | |

| Truncated Peptides | Incomplete coupling reactions during SPPS can result in peptides missing one or more amino acids. | |

| D-Allo-Threonine Impurity | An epimer of threonine that can be present in the final product. |

Quantitative Data Summary

The following tables summarize quantitative data reported in various sources for the synthesis and purification of this compound.

Synthesis Yield and Purity

| Synthesis Method | Crude Purity | Final Purity | Overall Yield | Reference |

| 4+4 Solution Phase | Not specified | >99% (HPLC) | 29.9% | |

| Solid Phase | 94% | Not specified | 81% (crude) | |

| Solid Phase with Iodine Oxidation | Not specified | 98.98% | Not specified |

Impurity Levels

| Impurity | Acceptance Criteria | Reference |

| D-Allo-Threonine Lanreotide | < 0.10% | |

| Dimer (Iodine Oxidation) | 0.45% |

Visualized Workflows

The following diagrams illustrate the key processes in this compound synthesis and purification.

Caption: Solid-Phase Synthesis and Purification Workflow for this compound.

References

- 1. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN110330560B - The synthetic method of this compound - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

Lanreotide Acetate: A Technical Guide to Somatostatin Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Lanreotide acetate is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin.[1] It is a cornerstone therapy in the management of acromegaly and neuroendocrine tumors (NETs), primarily due to its targeted interaction with somatostatin receptors (SSTRs).[2] This technical guide provides an in-depth analysis of the binding affinity of this compound to SSTR subtypes, the experimental protocols used for these determinations, and the subsequent intracellular signaling cascades.

Quantitative Binding Affinity Profile

This compound exhibits a distinct binding profile across the five human somatostatin receptor subtypes (SSTR1-SSTR5). It demonstrates a high affinity for SSTR2 and SSTR5, which are the primary mediators of its therapeutic effects in inhibiting hormone secretion and cell proliferation.[3][4] Its affinity for SSTR3 is moderate, with low to negligible affinity for SSTR1 and SSTR4.[3] This selectivity is a key aspect of its pharmacological activity.

The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating a higher affinity. The data presented below is collated from various in vitro radioligand binding assays.

| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |

| SSTR1 | >1000 | |

| SSTR2 | 0.8 | |

| SSTR3 | 100 | |

| SSTR4 | >1000 | |

| SSTR5 | 5.2 |

Experimental Protocols for Binding Affinity Determination

The binding affinity of this compound to somatostatin receptors is primarily determined through competitive radioligand binding assays. These experiments quantify the ability of unlabeled lanreotide to displace a radiolabeled ligand that has a known high affinity for a specific SSTR subtype.

Key Methodologies:

-

Cell Line and Membrane Preparation: The assays utilize cell lines (e.g., Chinese Hamster Ovary, CHO) that are stably transfected to express a single human SSTR subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5). Membranes from these cells, rich in the receptor of interest, are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled somatostatin analog, such as [125I]Tyr11-SRIF-14 or [125I]Tyr3-octreotide, is used as the tracer. The choice of radioligand is critical, as its stability and specific binding characteristics can influence the assay's outcome.

-

Competitive Binding Assay:

-

Incubation: A fixed concentration of the cell membranes and the radioligand are incubated in a buffer solution.

-

Competition: Increasing concentrations of unlabeled this compound are added to the mixture. Lanreotide competes with the radioligand for binding to the SSTRs.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the membranes and bound ligand are trapped.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor (lanreotide) concentration. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of lanreotide that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow Visualization:

Mechanism of Action and Signaling Pathways

This compound is an agonist at somatostatin receptors. Upon binding, particularly to SSTR2 and SSTR5, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. SSTRs belong to the G protein-coupled receptor (GPCR) family and are primarily coupled to inhibitory G proteins (Gi/o).

The primary signaling cascade involves:

-

G-Protein Activation: Lanreotide binding facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels has several downstream consequences, including the inhibition of hormone secretion (e.g., growth hormone, insulin, glucagon) and anti-proliferative effects.

Other key signaling pathways modulated by lanreotide include:

-

Phosphotyrosine Phosphatase (PTP) Activation: SSTR2 activation can stimulate PTPs, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate key signaling molecules, leading to the inhibition of pro-proliferative pathways like the MAPK (mitogen-activated protein kinase) and PI3K/AKT pathways.

-

Ion Channel Modulation: SSTR activation can also influence ion channel activity, such as opening potassium channels and closing calcium channels, which contributes to the inhibition of hormone exocytosis.

Signaling Pathway Visualization:

References

Elucidating the Lanreotide Acetate Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanreotide acetate is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin. It is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2][3][4][5] Its therapeutic efficacy stems from its ability to bind with high affinity to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, initiating a cascade of intracellular signaling events that culminate in antisecretory and antiproliferative effects. This guide provides an in-depth technical overview of the core signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this critical therapeutic agent.

Core Signaling Pathways of this compound

Lanreotide exerts its effects by mimicking the natural inhibitory actions of somatostatin. Its primary mechanism involves binding to SSTRs, which are G-protein coupled receptors (GPCRs). The signaling cascades initiated by lanreotide can be broadly categorized into canonical (G-protein dependent) and non-canonical pathways.

Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The predominant signaling pathway activated by lanreotide upon binding to SSTR2 and SSTR5 is mediated by the inhibitory G-protein subunit, Gαi. This interaction leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels has several downstream consequences:

-

Reduced Hormone Secretion: In neuroendocrine cells, cAMP is a critical second messenger for hormone exocytosis. By lowering cAMP levels, lanreotide effectively inhibits the secretion of a variety of hormones, including growth hormone (GH), insulin, glucagon, and serotonin, which are often hypersecreted by NETs and in acromegaly.

-

Modulation of Gene Transcription: cAMP-dependent protein kinase A (PKA) is a primary effector of cAMP. Reduced cAMP levels lead to decreased PKA activity, which in turn can alter the phosphorylation status of transcription factors like CREB (cAMP response element-binding protein), thereby influencing the expression of genes involved in cell proliferation and hormone synthesis.

Non-Canonical Signaling Pathways

Beyond the classical Gαi-cAMP axis, lanreotide initiates several other signaling events that contribute to its antiproliferative and antisecretory effects.

Lanreotide has been shown to modulate the activity of various ion channels, a crucial mechanism for regulating cellular excitability and secretion.

-

Potassium (K+) Channels: Activation of certain K+ channels leads to hyperpolarization of the cell membrane, making it more difficult to reach the threshold for action potential firing and subsequent hormone release.

-

Calcium (Ca2+) Channels: Lanreotide can inhibit voltage-gated Ca2+ channels, directly reducing the influx of Ca2+ that is essential for the fusion of secretory vesicles with the plasma membrane. Studies have shown that octreotide, a similar somatostatin analog, can reduce L-type voltage-dependent calcium channel currents in human neuroendocrine tumor cells by approximately 35%.

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. While often associated with growth-promoting signals, its modulation by lanreotide is complex and can lead to antiproliferative outcomes. Lanreotide's effect on ERK phosphorylation can be cell-type specific, sometimes leading to a decrease in ERK activity, thereby inhibiting cell growth.

The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation. Evidence suggests that lanreotide can influence this pathway, often leading to a reduction in Akt phosphorylation and a subsequent decrease in cell viability.

Upon GPCR activation, β-arrestins are recruited to the receptor, leading to receptor desensitization and internalization. However, β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling cascades. While the specific role of β-arrestin in lanreotide signaling is still under active investigation, it is known to be involved in the regulation of MAPK pathways and can contribute to the overall cellular response.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound's interaction with its targets and its biological effects.

Table 1: this compound Binding Affinities (IC50) for Human Somatostatin Receptors

| Receptor Subtype | IC50 (nmol/L) | Reference(s) |

| SSTR1 | Low / Negligible Affinity | |

| SSTR2 | 0.8 | |

| SSTR3 | Moderate Affinity | |

| SSTR4 | Low / Negligible Affinity | |

| SSTR5 | 5.2 |

Table 2: Antiproliferative Effects of this compound (IC50) in Neuroendocrine Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (nM) | Experimental Conditions | Reference(s) |

| NCI-H720 | Atypical Bronchopulmonary NET | ~1000-10000 (modest inhibition) | 120-hour treatment | |

| NCI-H727 | Typical Bronchopulmonary NET | ~10000 (modest inhibition) | 120-hour treatment |

Note: The antiproliferative effects of lanreotide as a monotherapy in vitro can be modest. Its efficacy is often more pronounced in vivo and can be enhanced in combination with other agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki or IC50) of this compound for somatostatin receptor subtypes.

Materials:

-

Cell lines expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail and counter

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the SSTR of interest to high confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled this compound to competitor wells.

-

Add membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanreotide concentration.

-

Use non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.

-

cAMP Measurement Assay

Objective: To quantify the effect of this compound on intracellular cAMP levels.

Materials:

-

A suitable cell line expressing SSTR2 or SSTR5 (e.g., CHO-K1-hSSTR2)

-

Cell culture medium

-

Forskolin (an adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production (e.g., 10 µM for 15 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Perform the cAMP measurement following the kit's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the percentage of forskolin-stimulated cAMP production as a function of lanreotide concentration.

-

Determine the EC50 value for lanreotide's inhibition of cAMP production.

-

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of ERK1/2.

Materials:

-

Neuroendocrine tumor cell line of interest

-

Cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software and express the results as the ratio of phospho-ERK to total ERK.

-

Cell Proliferation (MTT/WST-1) Assay

Objective: To determine the antiproliferative effect of this compound on tumor cells.

Materials:

-

Neuroendocrine tumor cell line

-

Cell culture medium

-

This compound

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72-120 hours).

-

-

Colorimetric Reaction:

-

Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the lanreotide concentration.

-

Determine the IC50 value, the concentration of lanreotide that inhibits cell proliferation by 50%.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the signaling and biological effects of this compound.

Conclusion

This compound's therapeutic efficacy is rooted in its multifaceted signaling pathways, primarily initiated through SSTR2 and SSTR5. While the inhibition of the Gαi-cAMP axis remains the most well-characterized mechanism, a growing body of evidence highlights the importance of non-canonical pathways involving ion channels, MAPK, and PI3K/Akt in mediating its antiproliferative and antisecretory effects. This guide provides a comprehensive framework for researchers to delve into the intricate signaling network of lanreotide, offering both foundational knowledge and practical experimental guidance. Further research, particularly in generating comprehensive quantitative datasets and elucidating the role of β-arrestin, will undoubtedly continue to refine our understanding of this vital therapeutic agent and pave the way for novel drug development strategies in neuroendocrine diseases.

References

- 1. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aiom.it [aiom.it]

- 5. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of Lanreotide Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of lanreotide acetate, a synthetic octapeptide analog of somatostatin. Lanreotide is a crucial therapeutic agent for the management of acromegaly and neuroendocrine tumors (NETs).[1] Its clinical efficacy is intrinsically linked to its chemical structure, which dictates its binding affinity to somatostatin receptors (SSTRs) and subsequent biological activity. This document delves into the molecular intricacies of lanreotide's mechanism of action, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support further research and development in this field.

Core Concepts: Mechanism of Action

Lanreotide exerts its effects primarily by mimicking the natural hormone somatostatin. It binds to SSTRs, with a high affinity for subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] This interaction triggers a cascade of intracellular signaling events, leading to the inhibition of hormone secretion, including growth hormone (GH), insulin, and glucagon.[1] Furthermore, the activation of SSTRs by lanreotide can induce cell cycle arrest and apoptosis, contributing to its potent antiproliferative effects on tumor cells.[2]

Somatostatin Receptor (SSTR2) Signaling Pathway

The binding of lanreotide to SSTR2 initiates a series of intracellular events that culminate in the desired therapeutic effects. A simplified representation of this signaling cascade is depicted below.

Caption: SSTR2 signaling cascade initiated by lanreotide binding.

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data from various studies, illustrating the relationship between structural modifications of lanreotide and its biological activity.

Table 1: Binding Affinity of Lanreotide and Analogs to Human Somatostatin Receptor Subtypes (IC50, nM)

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |

| Somatostatin-14 | 1.3 | 0.2 | 0.6 | 1.1 | 1.8 | |

| Lanreotide | >1000 | 0.9 - 2.5 | 13.7 | >1000 | 6.1 | |

| Octreotide | >1000 | 0.6 - 1.9 | 39 | >1000 | 5.1 | |

| Pasireotide | 1.5 - 9.1 | 1.0 - 2.5 | 1.5 - 10 | >100 | 0.16 - 0.4 |

Note: IC50 values can vary based on experimental conditions.

Table 2: Antiproliferative Activity and Serum Stability of Lanreotide Epimers

| Compound | Description | Antiproliferative Activity (Relative to Lanreotide) | Serum Stability (Relative to Lanreotide) | Reference |

| Lanreotide (LAN) | Parent Compound | 100% | 100% | |

| P1 | D-Nal(2) epimer | Compromised | Not Reported | |

| P2 | D-Tyr epimer | Compromised | Not Reported | |

| P3 | L-Trp epimer | Compromised | Not Reported | |

| P4 | D-Lys epimer | Compromised | Not Reported | |

| P5 | D-Val epimer | Compromised | Not Reported | |

| P6 | D-Cys(2) epimer | Compromised | Not Reported | |

| P7 | D-Cys(7) epimer | Similar to LAN | Nearly identical to LAN | |

| P8 | D-Thr epimer | Compromised | Not Reported |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of SAR studies.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a compound to a specific somatostatin receptor subtype.

Objective: To determine the IC50 and subsequently the Ki of lanreotide and its analogs for SSTRs.

General Workflow:

Caption: General experimental workflow for lanreotide SAR studies.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.

-

Competitor Ligand: this compound or its analogs at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the SSTR subtype of interest to confluency.

-

Harvest cells and homogenize in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer containing 10% sucrose and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add in the following order:

-

150 µL of the membrane preparation (3-20 µg protein).

-

50 µL of the competitor ligand (lanreotide or analog) at various concentrations or buffer for total binding.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled somatostatin.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through the PEI-treated glass fiber filters using a cell harvester.

-

Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of lanreotide and its analogs to inhibit adenylyl cyclase activity, a key step in the SSTR2 signaling pathway.

Objective: To determine the EC50 or IC50 of lanreotide and its analogs in modulating intracellular cAMP levels.

Materials:

-

Cells: HEK293 or other suitable cells stably expressing the SSTR of interest.

-

Assay Medium: DMEM containing 0.3% BSA, 1% penicillin/streptomycin.

-

IBMX: 1 mM 3-isobutyl-1-methylxanthine (a phosphodiesterase inhibitor).

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF-FRET based kit).

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-SSTR2 cells in appropriate growth medium.

-

Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and incubate overnight.

-

-

Assay:

-

Wash the cells with assay medium.

-

Pre-incubate the cells with IBMX in assay medium for 30 minutes at 37°C.

-

Add lanreotide or its analogs at various concentrations, along with a fixed concentration of forskolin, to the wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve for cAMP concentrations.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the agonist concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of lanreotide and its analogs in a mouse xenograft model of neuroendocrine tumors.

Objective: To assess the ability of lanreotide analogs to inhibit tumor growth in a living organism.

Materials:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Cells: A human neuroendocrine tumor cell line (e.g., BON-1, QGP-1) that expresses SSTRs.

-

Lanreotide Formulation: this compound or its analogs formulated for subcutaneous injection.

-

Calipers: For measuring tumor dimensions.

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of neuroendocrine tumor cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control (vehicle) groups.

-

-

Treatment:

-

Administer lanreotide or its analogs via subcutaneous injection at the desired dose and schedule (e.g., daily or as a long-acting depot). A standard dose for lanreotide in some studies is 120 mg every 28 days, which can be adapted for preclinical models.

-

-

Tumor Measurement:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

-

Conclusion

The structure-activity relationship of this compound is a well-defined yet continuously evolving field of study. The core octapeptide structure with its specific amino acid sequence is critical for high-affinity binding to SSTR2 and SSTR5. Modifications to this structure, such as epimerization, can significantly impact biological activity, highlighting the importance of stereochemistry in its interaction with the receptor. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the SAR of lanreotide, leading to the potential development of novel analogs with improved therapeutic profiles, such as enhanced receptor subtype selectivity, greater potency, or improved pharmacokinetic properties. The continued investigation into the intricate molecular interactions between lanreotide and its receptors will undoubtedly pave the way for the next generation of somatostatin-based therapies.

References

Lanreotide Acetate: A Comprehensive Technical Guide on its Discovery, Development, and Mechanism of Action

Introduction

Lanreotide acetate is a synthetic octapeptide analogue of the natural hormone somatostatin, a key regulator of the endocrine system.[1] The discovery of somatostatin in 1973 was a significant milestone, revealing a potent inhibitor of various hormones, including growth hormone (GH).[2] However, the therapeutic potential of native somatostatin was severely limited by its extremely short plasma half-life of just one to three minutes.[2][3] This limitation spurred the development of synthetic somatostatin analogs (SSAs) with greater stability and prolonged activity.[4] Following the successful development of octreotide, the first approved SSA, lanreotide emerged as a crucial second-generation therapeutic agent in this class. Marketed as Somatuline® Depot (or Autogel), lanreotide has become a cornerstone in the management of acromegaly, gastroenteropancreatic neuroendocrine tumors (GEP-NETs), and carcinoid syndrome.

This technical guide provides an in-depth overview of the discovery and development history of this compound, its mechanism of action, pharmacokinetic profile, and the pivotal clinical studies that established its efficacy and safety.

From Native Peptide to Long-Acting Formulation: A Development History

The journey of lanreotide from concept to clinical staple is marked by significant innovations in peptide engineering and drug delivery technology. The primary goal was to create a molecule that mimicked the inhibitory effects of somatostatin but with a much longer duration of action to be clinically useful.

-

Initial Formulations: Lanreotide was first developed as an immediate-release formulation (IRF) and later as a microparticle formulation (MPF) for sustained release (SR). The SR formulation, which required intramuscular injection every 7 to 14 days, was approved in Europe in the 1990s and represented a significant improvement in patient compliance over more frequent injections.

-

The Advent of Autogel®/Depot® Technology: A major breakthrough came with the development of the Autogel® formulation (marketed as Somatuline® Depot in the U.S.). This innovative, high-concentration aqueous solution of this compound forms a drug depot at the site of deep subcutaneous injection due to self-assembly of the peptide into nanotubes. This self-assembly is a reversible process; the nanotubes slowly disassemble at low lanreotide concentrations, ensuring a slow and controlled release of the active drug. This technology extended the dosing interval to once every 28 days or longer, further enhancing patient convenience and adherence.

-

Regulatory Milestones: this compound received its first U.S. Food and Drug Administration (FDA) approval on August 30, 2007, for the long-term treatment of acromegaly. Its indication was later expanded to include the treatment of unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs in December 2014, and for the management of carcinoid syndrome in September 2017.

Core Pharmacology and Mechanism of Action

Lanreotide exerts its therapeutic effects by mimicking the action of natural somatostatin. It is an agonist with a high affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are prevalent in the pituitary gland, pancreas, and gastrointestinal tract.

Signaling Pathway

The binding of lanreotide to SSTR2 and SSTR5 on target cells initiates a cascade of intracellular events:

-

G-Protein Coupling: The activated SSTR couples to an inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Downstream Effects: The reduction in cAMP triggers several downstream effects that culminate in the drug's therapeutic actions.

Physiological and Anti-tumor Effects

The activation of this signaling pathway results in three primary therapeutic effects:

-

Inhibition of Hormone Secretion:

-

Acromegaly: In the pituitary gland, lanreotide potently inhibits the release of Growth Hormone (GH), which in turn reduces the production of Insulin-like Growth Factor-1 (IGF-1). This action is the basis for its use in acromegaly, a condition caused by excessive GH.

-

Neuroendocrine Tumors & Carcinoid Syndrome: It inhibits the secretion of various hormones and bioactive peptides from GEP-NETs, such as serotonin, gastrin, insulin, and glucagon, thereby controlling symptoms like diarrhea and flushing associated with carcinoid syndrome.

-

-

Antiproliferative Effects: By binding to SSTRs on tumor cells, lanreotide can inhibit tumor growth. This is achieved by inducing cell cycle arrest and promoting apoptosis (programmed cell death).

-

Anti-angiogenic Effects: Lanreotide can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow, partly by reducing the levels of factors like Vascular Endothelial Growth Factor (VEGF).

Pharmacokinetics and Metabolism

The Somatuline Depot formulation provides a unique pharmacokinetic profile characterized by an initial rapid release of the drug from the injection surface, followed by a slow, sustained release from the depot via passive diffusion.

-

Absorption and Distribution: Steady-state concentrations are typically reached after 4 to 5 injections. The absorption process is independent of patient gender or body weight.

-

Metabolism and Excretion: Lanreotide is primarily metabolized via biliary excretion. Less than 5% of the drug is excreted in the urine, and less than 0.5% is found unchanged in feces.

-

Impact of Organ Impairment: Total serum clearance is significantly decreased in patients with moderate to severe hepatic or renal impairment, necessitating dose adjustments for these populations.

Table 1: Pharmacokinetic Parameters of Lanreotide Depot

| Parameter | Value / Description | Population | Citation |

| Time to Steady State | 4-5 injections (administered every 4 weeks) | GEP-NET Patients | |

| Mean Trough Concentration (Steady State) | 5.3 to 8.6 ng/mL | GEP-NET Patients (120 mg Q4W) | |

| Mean Trough Concentration (Steady State) | 1.6 to 2.3 ng/mL | Acromegaly Patients (120 mg Q8W/Q6W) | |

| Excretion | <5% in urine; <0.5% unchanged in feces | General | |

| Effect of Hepatic Impairment (Moderate/Severe) | Clearance decreased by ~30% | Acromegaly Patients | |

| Effect of Renal Impairment (Moderate/Severe) | ~2-fold decrease in total serum clearance | General |

Clinical Development and Efficacy

Lanreotide's approval for its various indications is supported by robust data from several key clinical trials.

Acromegaly

The efficacy of lanreotide in acromegaly is based on its ability to reduce GH and normalize IGF-1 levels.

-

Pivotal Studies: A 1-year, randomized, multicenter study demonstrated significant reductions in GH levels. At the end of the 16-week fixed-dose phase, 72% of patients treated with lanreotide achieved a greater than 50% reduction in mean GH levels from baseline, compared to none in the placebo group. Another 48-week open-label study showed that 43% of patients achieved normal age-adjusted IGF-1 concentrations. Long-term follow-up studies have confirmed the sustained efficacy and safety of lanreotide in controlling acromegaly over several years.

Table 2: Summary of Efficacy in Acromegaly Clinical Trials

| Trial Endpoint | Result | Citation |

| GH Reduction (>50% from baseline) | 72% of patients on lanreotide (vs. 0% on placebo) at 16 weeks | |

| IGF-1 Normalization | 43% of patients achieved normal age-adjusted levels at 48 weeks | |

| Long-term Control | Sustained suppression of GH and IGF-I levels over 1-3 years |

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

The landmark CLARINET trial was instrumental in establishing lanreotide's antiproliferative effects in GEP-NETs.

-

CLARINET Trial: This Phase III, multicenter, randomized, double-blind, placebo-controlled study enrolled 204 patients with non-functioning GEP-NETs. Patients received either lanreotide 120 mg or a placebo every 28 days. The study demonstrated a significant improvement in progression-free survival (PFS). The risk of disease progression or death was reduced by 53% in the lanreotide group compared to the placebo group. At 24 months, the PFS rate was 65% for lanreotide versus 33% for placebo.

Table 3: Key Efficacy Data from the CLARINET Trial (GEP-NETs)

| Endpoint | Lanreotide Depot 120 mg | Placebo | Hazard Ratio (95% CI) | Citation |

| Median Progression-Free Survival (PFS) | Not Reached | 16.6 months | 0.47 (0.30-0.73) | |

| PFS Rate at 24 Months | 65.1% | 33.0% | N/A |

Carcinoid Syndrome

A 16-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of lanreotide in controlling the symptoms of carcinoid syndrome.

-

Symptom Control Study: The study's primary endpoint was the reduction in the use of short-acting octreotide as rescue medication for symptoms like diarrhea and flushing. Patients treated with lanreotide demonstrated a statistically significant reduction in the need for rescue medication compared to those on placebo.

Experimental Protocols: Somatostatin Receptor Binding Assay

A fundamental experiment in the development of SSAs like lanreotide is the receptor binding assay. This assay quantifies the affinity of the compound for its target receptors. Below is a generalized protocol for a competitive radioligand binding assay for SSTRs.

Objective: To determine the binding affinity (IC50) of this compound for a specific somatostatin receptor subtype (e.g., SSTR2) expressed in a cell line.

Materials and Reagents:

-

Cell membranes prepared from a cell line overexpressing the target SSTR (e.g., CHO-K1 cells expressing human SSTR2).

-

Radioligand: A high-affinity SSTR ligand labeled with a radioisotope (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).

-

Unlabeled this compound (test compound) at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled native somatostatin.

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1% BSA, pH 7.4).

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and scintillation fluid.

Methodology:

-

Plate Preparation: Add assay buffer to all wells of a 96-well microplate.

-

Compound Addition:

-

Add serial dilutions of this compound to the "test" wells.

-

Add buffer only to the "total binding" wells.

-

Add a saturating concentration of unlabeled somatostatin to the "non-specific binding" wells.

-

-

Radioligand Addition: Add the radiolabeled SSTR ligand to all wells at a fixed concentration (typically at or below its Kd value).

-

Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

-

Plot the percentage of specific binding against the logarithm of the lanreotide concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of lanreotide that inhibits 50% of the specific radioligand binding).

-

Conclusion

The development of this compound represents a significant advancement in the management of hormone-secreting tumors and disorders. By building upon the initial discovery of somatostatin and leveraging sophisticated peptide chemistry and innovative drug delivery systems, lanreotide offers a potent, long-acting therapeutic that effectively controls hormone levels and tumor growth. Its well-defined mechanism of action, predictable pharmacokinetic profile, and proven clinical efficacy have established it as a vital tool for researchers and clinicians in the fields of endocrinology and oncology.

References

A Technical Guide to the Physicochemical Properties of Lanreotide Acetate for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Lanreotide acetate is a synthetic octapeptide analog of the natural hormone somatostatin, utilized in the management of conditions such as acromegaly and neuroendocrine tumors.[1][2] Its therapeutic efficacy is intrinsically linked to its specific physicochemical properties, which govern its stability, solubility, receptor interaction, and unique self-assembling characteristics that enable its long-acting depot formulation.[3][4] This document provides a comprehensive overview of these properties, complete with quantitative data, experimental methodologies, and visual representations of key biological and analytical pathways.

Core Physicochemical Characteristics

This compound is a complex cyclic peptide. Its fundamental properties are summarized below, providing a foundational dataset for any research or development endeavor.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, cyclic (2→7)-disulfide, acetate | [5] |

| Molecular Formula | C₅₄H₆₉N₁₁O₁₀S₂ (free base) | |

| Molecular Weight | 1096.32 g/mol (free base basis) | |

| CAS Number | 127984-74-1 | |

| Appearance | White to off-white powder | |

| Purity | ≥98% (by HPLC) |

Solubility Profile

The solubility of this compound is a critical factor for its formulation and in vitro handling. The peptide exhibits limited solubility in aqueous solutions but is more soluble in organic solvents and acidic conditions.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble (<4%) | |

| DMSO | Slightly soluble | |

| Methanol | Slightly soluble | |

| Acetic Acid | Freely soluble |

Stability and Storage

Proper storage is essential to maintain the integrity of this compound. As a peptide, it is susceptible to degradation if not stored under appropriate conditions.

Table 3: Recommended Storage and Stability

| Condition | Details | Reference(s) |

| Powder Form | Store at -20°C. Stable for ≥ 4 years. | |

| In Solvent | Aliquot and store at -80°C for up to 1 year. | |

| Shipping | Shipped on wet ice. |

Biological Activity and Receptor Affinity

Lanreotide exerts its biological effects by binding with high affinity to somatostatin receptors (SSTRs), primarily subtypes 2 and 5. This interaction initiates a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.

Table 4: Binding Affinity (IC₅₀) of Lanreotide for Somatostatin Receptor Subtypes

| Receptor Subtype | IC₅₀ (nM) | Reference(s) |

| SSTR1 | 500 - 2,330 | |

| SSTR2 | 0.5 - 1.8 | |

| SSTR3 | 43 - 107 | |

| SSTR4 | 66 - 2,100 | |

| SSTR5 | 5.6 - 32 |

Signaling and Formulation Pathways

To visualize the complex processes associated with this compound, from its molecular mechanism of action to its unique formulation, the following diagrams are provided.

Caption: Lanreotide's primary signaling pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Lanreotide Acetate: Unveiling Molecular Targets Beyond Somatostatin Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lanreotide acetate, a long-acting synthetic analog of somatostatin, is a well-established therapeutic for neuroendocrine tumors (NETs) and acromegaly. Its primary mechanism of action is mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This interaction triggers a cascade of intracellular events, leading to the inhibition of hormone secretion and cell proliferation.[1] However, emerging evidence suggests that the therapeutic efficacy of lanreotide may not be solely attributed to its SSTR-mediated effects. This technical guide delves into the molecular targets of this compound beyond the canonical SSTRs, with a particular focus on the intricate crosstalk with the Transforming Growth Factor-β (TGF-β) signaling pathway.

While direct binding of lanreotide to non-SSTR proteins has not been conclusively demonstrated, significant functional interactions with other signaling pathways have been observed, suggesting a more complex mechanism of action than previously understood. This guide will provide a comprehensive overview of these non-SSTR-mediated effects, supported by experimental evidence, quantitative data, and detailed methodologies to facilitate further research in this promising area.

Crosstalk with the Transforming Growth Factor-β (TGF-β) Signaling Pathway: An Indirect Molecular Target

A growing body of research points towards a significant, albeit indirect, interaction between lanreotide and the TGF-β signaling pathway in neuroendocrine tumor cells.[2][3][4] This crosstalk appears to be a crucial component of its anti-proliferative effects, especially in cells with low SSTR expression.[5]

The interaction is bidirectional, with each pathway influencing the expression and activity of the other. Evidence suggests that TGF-β1 can induce the expression of somatostatin (SST) and its receptors, SSTR2 and SSTR5, in pancreatic neuroendocrine tumor (panNET) cells. Conversely, somatostatin analogs, including octreotide, a compound structurally and functionally similar to lanreotide, have been shown to upregulate the expression of the TGF-β type II receptor (TGFBR2). This reciprocal regulation suggests a feedback loop where lanreotide can sensitize cells to the anti-proliferative effects of TGF-β.

This crosstalk is particularly relevant in the context of the dual role of TGF-β in cancer. In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor, inhibiting cell growth. However, in later stages, it can promote tumor progression. The interaction with the SST/SSTR signaling pathway appears to potentiate the tumor-suppressive functions of TGF-β.

The signaling cascade involves the canonical Smad pathway. TGF-β signaling is initiated by the binding of TGF-β to its receptors, leading to the phosphorylation and activation of Smad2 and Smad3 proteins. These then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes. The crosstalk with the SST/SSTR pathway can modulate the activity of these Smad proteins.

Quantitative Data: Lanreotide's Influence on TGF-β Pathway Components

The following table summarizes the quantitative data from in vitro studies investigating the effects of lanreotide and related somatostatin analogs on the expression of TGF-β pathway components in neuroendocrine tumor cell lines. It is important to note that direct binding affinities of lanreotide to non-SSTR targets are not available, as the interactions are believed to be indirect.

| Cell Line | Treatment | Target Gene/Protein | Change in Expression (Fold Induction) | Reference |

| NT-3 (panNET) | TGF-β1 (5 ng/mL) for 24h | SST | 2.37 ± 0.38 | |

| NT-3 (panNET) | TGF-β1 (5 ng/mL) for 24h | SSTR2 | 2.3 ± 0.48 | |

| NT-3 (panNET) | TGF-β1 (5 ng/mL) for 24h | SSTR5 | 4.26 ± 1.32 | |

| BON-1 (panNET) | Octreotide (100 nM) | SSTR2 mRNA | ~2.5 | |

| BON-1 (panNET) | TGF-β (10 ng/mL) | SSTR2 mRNA | ~2.0 |

Note: The data for octreotide is included as it is a closely related somatostatin analog, and similar effects are anticipated for lanreotide.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of lanreotide's non-SSTR-mediated effects, particularly its crosstalk with the TGF-β signaling pathway.

Cell Culture

-

Cell Lines: Human pancreatic neuroendocrine tumor cell lines such as BON-1, QGP-1, and NT-3 are commonly used.

-

Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and other required growth factors, at 37°C in a humidified atmosphere of 5% CO2. For specific experiments, cells may be cultured in serum-free media to avoid confounding effects from growth factors present in FBS.